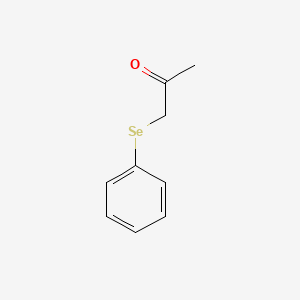

2-Propanone, 1-(phenylseleno)-

Description

Significance of Alpha-Selenocarbonyl Compounds in Organic Synthesis

Alpha-selenocarbonyl compounds, such as 2-Propanone, 1-(phenylseleno)-, are highly valuable intermediates in organic synthesis. beilstein-journals.org Their importance stems primarily from their ability to undergo clean and efficient selenoxide elimination to form α,β-unsaturated carbonyl compounds, a crucial functional group in many natural products and pharmaceuticals. rsc.org This transformation, often achieved under mild conditions, provides a reliable method for introducing carbon-carbon double bonds adjacent to a carbonyl group. rsc.org

The synthesis of α-selenoketones can be achieved through several methods, including the α-selenenylation of ketones and aldehydes using electrophilic selenium reagents like phenylselenyl chloride (PhSeCl) or through the nucleophilic displacement of α-halocarbonyls with reagents like sodium phenylselenolate. beilstein-journals.org Modern methods also include organocatalyst-promoted reactions and photoinduced protocols that offer greener and more efficient synthetic routes. rsc.orgrsc.org For instance, a K₂S₂O₈-promoted reaction between carbonyl compounds and diphenyl diselenide in dimethyl sulfoxide (B87167) can produce α-phenylseleno carbonyl compounds. rsc.org

Beyond their use in forming alkenes, α-selenocarbonyl compounds are precursors to other valuable structures. They can be alkylated at the α-position and participate in various catalytic enantioselective reactions, making them key building blocks for constructing chiral molecules with high stereocontrol. epa.gov

Historical Context of Selenium Reagents in Synthetic Methodology

The journey of organoselenium chemistry began in the 19th century. The element selenium was first discovered by the Swedish chemist Jöns Jacob Berzelius in 1817. oulu.fi Not long after, in 1847, the first organoselenium compound, ethyl selenol, was synthesized. beilstein-journals.org

Despite these early discoveries, the widespread application of organoselenium reagents in organic synthesis remained modest until a significant breakthrough in the early 1970s. rsc.org Researchers recognized that the selenation of enolates to form α-selenocarbonyl compounds, followed by oxidative elimination, provided a remarkably mild and effective solution to the often-challenging problem of desaturating carbonyl compounds. rsc.org This discovery of selenoxide elimination sparked a surge of interest in the field, leading to the development of a vast array of new selenium-based reagents and synthetic methods. rsc.orgrsc.org This explosive growth was driven by the ability of organoselenium compounds to facilitate chemo-, regio-, and stereoselective transformations under mild conditions, which is crucial for the synthesis of complex natural products. rsc.org

Table 2: Representative Spectroscopic Data for an Analogous α-Selenoketone

The following data is for 1-(o-Tolylselanyl)propan-2-one , a structurally similar compound, as detailed spectral information for 2-Propanone, 1-(phenylseleno)- is not available in the cited literature.

| Spectroscopic Data | Values | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.49 (d, J = 7.5 Hz, 1H), 7.22–7.14 (m, 2H), 7.16–7.10 (m, 1H), 3.58 (s, 2H), 2.45 (s, 3H), 2.28 (s, 3H) | unifi.it |

| ¹³C NMR (100 MHz, CDCl₃) | δ 203.4, 139.9, 133.1, 130.2, 129.6, 128.0, 126.8, 35.8, 28.0, 22.3 | unifi.it |

Properties

CAS No. |

61759-13-5 |

|---|---|

Molecular Formula |

C9H10OSe |

Molecular Weight |

213.15 g/mol |

IUPAC Name |

1-phenylselanylpropan-2-one |

InChI |

InChI=1S/C9H10OSe/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

InChI Key |

JSSLATKTLCWQNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C[Se]C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Propanone, 1 Phenylseleno and Analogous Alpha Phenylseleno Ketones

Direct Selenenylation Approaches

Direct selenenylation involves the reaction of a ketone-derived nucleophile with an electrophilic selenium reagent. This approach is widely utilized due to its straightforward nature and the commercial availability of the necessary reagents.

Enolate-Mediated Selenenylation

The most prevalent method for the synthesis of α-phenylseleno ketones relies on the reaction of a ketone enolate with an electrophilic selenium source. acs.orgresearchgate.net This process hinges on the initial deprotonation of the ketone to form the nucleophilic enolate intermediate.

The formation of the enolate is achieved through the use of a strong base. Lithium diisopropylamide (LDA) is a commonly employed base for this purpose due to its strong basicity and steric bulk, which minimizes nucleophilic attack at the carbonyl carbon. youtube.comyoutube.comyoutube.com Once generated, the enolate readily reacts with an electrophilic selenium reagent.

Common electrophilic selenium sources include benzeneselenenyl chloride (PhSeCl) and benzeneselenenyl bromide (PhSeBr). researchgate.netresearchgate.net The reaction proceeds via nucleophilic attack of the enolate on the selenium atom, displacing the halide and forming the desired α-phenylseleno ketone.

Table 1: Examples of Base-Mediated Selenenylation of Ketones

| Ketone | Base | Selenium Reagent | Product | Yield (%) |

|---|---|---|---|---|

| Acetone (B3395972) | LDA | PhSeCl | 2-Propanone, 1-(phenylseleno)- | ~50% |

| Cyclohexanone (B45756) | LDA | PhSeBr | 2-(Phenylseleno)cyclohexanone | High |

| 2-Methylcyclohexanone | LDA | PhSeBr | 2-Methyl-6-(phenylseleno)cyclohexanone (Kinetic) | Varies |

| 2-Methylcyclohexanone | NaH | PhSeBr | 2-Methyl-2-(phenylseleno)cyclohexanone (Thermodynamic) | Varies |

Note: Yields are approximate and can vary based on specific reaction conditions.

For unsymmetrical ketones, the regioselectivity of the selenenylation is determined by which α-proton is removed by the base. This can be controlled by carefully selecting the base and reaction conditions to favor either the kinetic or thermodynamic enolate.

Kinetic Control : Under conditions of kinetic control (e.g., using a strong, sterically hindered base like LDA at low temperatures), the less sterically hindered α-proton is preferentially abstracted. youtube.commasterorganicchemistry.comyoutube.com This leads to the formation of the less substituted, or kinetic, enolate. Subsequent reaction with an electrophilic selenium source yields the selenenylation product at the less substituted α-carbon.

Thermodynamic Control : Thermodynamic control is favored by using a weaker base (such as sodium hydride or an alkoxide) at higher temperatures, which allows for equilibration between the possible enolates. masterorganicchemistry.comyoutube.com This results in the formation of the more stable, more substituted enolate, leading to selenenylation at the more substituted α-position.

The interplay between kinetic and thermodynamic control allows for the selective synthesis of different regioisomers of α-phenylseleno ketones from the same starting material. nih.govrsc.orgrsc.orgresearchgate.net

Organocatalytic Alpha-Selenenylation of Ketones

A newer approach to the synthesis of α-phenylseleno ketones involves the use of small organic molecules as catalysts. acs.orgnih.gov This method avoids the need for strong bases and pre-formation of enolates, often proceeding under milder conditions. acs.org

Significant research has focused on the development of chiral organocatalysts to achieve enantioselective α-selenenylation of ketones and aldehydes. researchgate.netresearchgate.net Cinchona alkaloids and their derivatives, as well as proline-based catalysts, have emerged as effective scaffolds for inducing asymmetry in these reactions. acs.orgnih.govresearchgate.net

For instance, pyrrolidine (B122466) trifluoromethanesulfonamide (B151150) has been shown to efficiently promote the α-selenenylation of ketones. acs.orgnih.gov Optimization of catalyst structure, solvent, and the selenium source is crucial for achieving high yields and enantioselectivities. For example, N-(phenylseleno)phthalimide (NPSP) is often used as the electrophilic selenium source in these reactions. acs.orgnih.gov

Table 2: Organocatalyzed Asymmetric Alpha-Selenenylation

| Substrate | Catalyst | Selenium Reagent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Cyclohexanone | Pyrrolidine Sulfonamide Derivative | NPSP | High | Varies |

| Propiophenone | Chiral Cinchona Alkaloid | NPSP | Good | Up to 90% |

| Aldehydes | L-Prolinamide (B555322) | NPSP | High | Varies |

Note: Data is representative of typical results in the field and specific values depend on the exact catalyst and conditions used.

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have provided insight into how these organocatalysts operate. acs.orgnih.govnih.gov The generally accepted mechanism for amine-catalyzed selenenylation involves the formation of an enamine intermediate from the ketone and the catalyst. acs.org

This enamine is more nucleophilic than the corresponding enol or enolate and attacks the electrophilic selenium reagent. acs.orgnih.gov For chiral catalysts, the stereochemical outcome is dictated by the facial selectivity of the enamine's attack, which is controlled by the chiral environment created by the catalyst. Theoretical studies have shown that the rate-limiting step is often the attack of the enamine on the selenium reagent and that hydrogen bonding interactions can play a crucial role in stabilizing the transition state. acs.orgnih.gov

Radical-Promoted C-Se Bond Formation in Carbonyl Systems

The formation of a carbon-selenium bond at the α-position to a carbonyl group can be effectively achieved through radical-mediated processes. These methods offer an alternative to traditional ionic pathways and are often characterized by mild reaction conditions and high efficiency.

A notable development in this area is the K₂S₂O₈-promoted cross-coupling reaction. This method facilitates the direct formation of a C-Se bond by reacting aldehydes or ketones with diphenyl diselenide under neutral conditions. Potassium persulfate acts as an oxidant, promoting the generation of the necessary radical species to afford the desired α-phenylseleno carbonyl compounds in moderate to excellent yields. This approach provides a straightforward route for the synthesis of these compounds without the need for a catalyst.

Furthermore, photoinduced, metal-free α-selenylation of ketones has emerged as a green and efficient strategy. This methodology leverages light energy to initiate the radical process. In a typical procedure, a mixture of a diselenide and a ketone is irradiated with UV light in the presence of an organocatalyst, such as pyrrolidine. This process is believed to involve the formation of a selenium radical species that adds to an enamine intermediate, which is generated from the ketone and the organocatalyst. The resulting α-selenylated intermediate is then oxidized by atmospheric oxygen to yield the final product. A key advantage of this method is its mild, metal-free, and environmentally friendly nature, providing access to a variety of α-selenoketones. The reaction's dependence on a radical mechanism is supported by experiments showing that the presence of a radical inhibitor, such as TEMPO, significantly hinders the reaction.

Indirect Synthesis via Functional Group Transformations

Indirect methods for the synthesis of α-phenylseleno ketones often involve the strategic manipulation of various functional groups and the use of specialized selenium-containing precursors. These approaches can offer enhanced control over regioselectivity and provide access to a broader range of complex molecular architectures.

From Carboxylic Acid Derivatives: (Phenylseleno)acetic Acid Precursors

A regiospecific synthesis of 1-(phenylseleno)alkan-2-ones has been developed utilizing (phenylseleno)acetic acid as a key precursor. This method provides a reliable route to terminal α-phenylseleno ketones, which can be challenging to obtain with high regioselectivity through direct selenenylation of unsymmetrical ketones.

The synthesis commences with the conversion of (phenylseleno)acetic acid to its corresponding acid chloride, (phenylseleno)acetyl chloride. This activated intermediate is then reacted with a phenylthio(alkyl)cuprate(I) reagent. The use of these mixed cuprate (B13416276) reagents is crucial for the selective transfer of the alkyl group, leading to the formation of the desired 1-(phenylseleno)alkan-2-ones in fair to good yields. This strategy offers a valuable tool for the controlled synthesis of terminally functionalized α-phenylseleno ketones.

Utilizing Vinyl Selenones as Synthetic Building Blocks

Vinyl selenones have gained recognition as powerful and versatile building blocks in organic synthesis. Their electron-deficient double bond, coupled with the excellent leaving group ability of the phenylselenonyl moiety, makes them highly reactive towards a variety of nucleophiles. This reactivity has been harnessed in several elegant synthetic strategies, including domino reactions, annulation processes, and conjugate additions, to construct complex molecular frameworks that can be precursors to or contain the α-phenylseleno ketone motif.

Domino reactions involving vinyl selenones provide an efficient means to construct cyclic and heterocyclic systems in a single synthetic operation. These cascade processes often proceed with high stereoselectivity and atom economy. For instance, vinyl selenones have been employed as annulation agents for the synthesis of six-membered benzo-1,4-heterocyclic compounds. In these reactions, 1,2-dinucleophiles, such as catechols, 1,2-dithiols, and 2-aminophenols, undergo a Michael addition to the vinyl selenone, followed by an intramolecular cyclization to afford the corresponding heterocyclic products.

Another powerful application is the use of vinyl selenones in domino Michael/intramolecular nucleophilic substitution pathways. This strategy has been successfully applied to the synthesis of spirocyclopropyl oxindoles, a privileged scaffold in medicinal chemistry. The reaction of an enolizable oxindole (B195798) with a vinyl selenone in the presence of a base initiates a Michael addition, followed by an intramolecular cyclization with the displacement of the phenylselenonyl group to furnish the spirocyclopropyl ring system.

The electron-withdrawing nature of the selenonyl group strongly activates the double bond of vinyl selenones towards conjugate addition (1,4-addition) of a wide range of nucleophiles. This reaction is a cornerstone of their synthetic utility, allowing for the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds.

A variety of nucleophiles, including stabilized carbanions, amines, and thiols, readily add to vinyl selenones. The resulting adducts can then be further transformed. For example, the conjugate addition of a nucleophile to a vinyl selenone generates a selenium-containing intermediate that, in some cases, can be converted to an α-phenylseleno ketone through subsequent synthetic manipulations. The phenylselenonyl group's ability to act as a good leaving group is often exploited in these transformations.

Derivations from Other Selenium-Containing Precursors

Beyond diphenyl diselenide and specialized precursors like (phenylseleno)acetic acid and vinyl selenones, a range of other selenium-containing reagents are routinely employed for the synthesis of α-phenylseleno ketones. These reagents often offer advantages in terms of reactivity, selectivity, and ease of handling.

Benzeneselenenyl Halides (PhSeCl and PhSeBr): Benzeneselenenyl chloride and bromide are highly reactive electrophilic selenium reagents. They readily react with ketone enolates or enol ethers to produce α-phenylseleno ketones. researchgate.netorgsyn.org The reaction is typically rapid and efficient. The choice of reaction conditions, such as the base used to generate the enolate, can influence the regioselectivity of the selenenylation of unsymmetrical ketones. researchgate.netorgsyn.org

N-(Phenylseleno)phthalimide (N-PSP): N-PSP is a stable, crystalline solid that serves as an effective electrophilic selenium source. sigmaaldrich.com It is often used in organocatalytic α-selenenylation reactions of aldehydes and ketones. sigmaaldrich.com The use of chiral catalysts can enable enantioselective selenenylation, providing access to optically active α-phenylseleno carbonyl compounds. N-PSP is generally considered a milder and more user-friendly alternative to the highly reactive benzeneselenenyl halides. sigmaaldrich.comnih.gov

The following table provides a summary of various selenium-containing precursors and their applications in the synthesis of α-phenylseleno ketones.

| Precursor | Reagent Type | Typical Reaction Conditions | Advantages |

| Diphenyl diselenide | Electrophilic (after activation) | K₂S₂O₈ promotion; Photo-irradiation with organocatalyst | Readily available; Used in radical and metal-free methods |

| (Phenylseleno)acetic acid | Nucleophilic (after conversion to cuprate) | Conversion to acid chloride, reaction with organocuprates | High regioselectivity for terminal α-phenylseleno ketones |

| Vinyl selenones | Michael acceptor | Base-catalyzed domino and conjugate additions | Versatile for constructing complex cyclic and acyclic systems |

| Benzeneselenenyl Chloride (PhSeCl) | Electrophilic | Reaction with enolates or enol ethers | High reactivity |

| Benzeneselenenyl Bromide (PhSeBr) | Electrophilic | Reaction with enolates or enol ethers | High reactivity |

| N-(Phenylseleno)phthalimide (N-PSP) | Electrophilic | Organocatalytic reactions | Stable solid; Milder conditions; Amenable to asymmetric synthesis |

Elucidation of Reaction Mechanisms and Pathways Involving 2 Propanone, 1 Phenylseleno

Nucleophilic Reactivity of the Carbonyl Group

The carbonyl group in 2-Propanone, 1-(phenylseleno)-, and related α-phenylseleno ketones is a key site for nucleophilic attack. The presence of the adjacent phenylseleno group introduces a stereogenic center that significantly influences the stereochemical outcome of these addition reactions, allowing for diastereoselective control.

Addition Reactions and Diastereoselective Control

When a nucleophile, such as a Grignard reagent (R-MgX) or an organolithium compound (R-Li), attacks the carbonyl carbon of an α-chiral ketone like 2-propanone, 1-(phenylseleno)-, a new stereocenter is formed. The facial selectivity of this attack is governed by steric and electronic interactions with the substituents on the existing α-stereocenter. The Felkin-Anh model is widely used to predict the major diastereomer formed in such reactions.

According to this model, the largest substituent at the α-carbon orients itself perpendicular to the carbonyl group to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the less hindered face, typically following the Bürgi-Dunitz trajectory (approx. 107°). In the case of 2-propanone, 1-(phenylseleno)-, the substituents at the α-carbon are the phenylseleno (PhSe) group, a methyl group (from the original propanone structure), and a hydrogen atom. The phenylseleno group is considered the largest (L) substituent, followed by the methyl group (M) and hydrogen (S).

The nucleophile preferentially attacks from the side opposite the bulky phenylseleno group, leading to the formation of the syn diastereomer as the major product.

Table 1: Predicted Diastereoselectivity in Nucleophilic Addition to an α-Phenylseleno Ketone This table illustrates the predicted outcomes based on the Felkin-Anh model for the addition of a generic nucleophile (Nu⁻) to a chiral α-phenylseleno ketone.

| Ketone Substrate | Nucleophile (Nu⁻) | Major Product (Predicted) | Diastereomeric Ratio (Syn:Anti) |

| (R)-1-(phenylseleno)propan-2-one | Methylmagnesium bromide | (2R,3R)-3-(phenylseleno)butan-2-ol | High |

| (R)-1-(phenylseleno)propan-2-one | Phenyl lithium | (2R,3R)-1-phenyl-2-(phenylseleno)propan-2-ol | High |

Chelation Effects in Metal Hydride Reductions

While the Felkin-Anh model accurately predicts the outcome for many nucleophilic additions, its predictions can be reversed when using certain metal hydride reducing agents, particularly those containing metals capable of chelation, such as zinc. libretexts.orgyoutube.com This reversal is explained by the Cram-chelate model.

In this model, the selenium atom of the phenylseleno group and the carbonyl oxygen can act as bidentate ligands, coordinating to the metal ion (e.g., Zn²⁺ from Zn(BH₄)₂). This coordination locks the substrate into a rigid, five-membered cyclic conformation. This rigid structure forces the hydride nucleophile to attack from the less hindered face of the chelated complex, which is opposite to the face predicted by the non-chelation Felkin-Anh model.

Therefore, the reduction of 2-propanone, 1-(phenylseleno)- can yield different diastereomers depending on the choice of reducing agent:

Non-chelating reagents (e.g., NaBH₄, LiAlH₄) are expected to predominantly yield the syn alcohol (Felkin-Anh product). libretexts.org

Chelating reagents (e.g., Zn(BH₄)₂) are expected to favor the anti alcohol (Cram-chelate product). libretexts.org

This controlled diastereoselectivity provides a powerful tool for synthesizing specific stereoisomers of β-hydroxy selenides.

Reactivity of the Phenylseleno Moiety

The phenylseleno group is not merely a stereodirecting spectator; it is a highly functional moiety that enables some of the most important transformations of this class of compounds.

Selenoxide Elimination for Alpha,Beta-Unsaturated Carbonyl Compounds

One of the most prominent applications of α-phenylseleno ketones is their use as precursors for α,β-unsaturated carbonyl compounds via a selenoxide elimination reaction. This two-step process involves the oxidation of the selenide (B1212193) to a selenoxide, followed by a spontaneous, thermal elimination.

The mechanism proceeds as follows:

Oxidation: The selenium atom in 2-propanone, 1-(phenylseleno)- is oxidized to a selenoxide using common oxidants like hydrogen peroxide (H₂O₂), ozone (O₃), or meta-chloroperoxybenzoic acid (mCPBA).

Syn-Elimination: The resulting selenoxide undergoes a concerted, intramolecular syn-elimination. This is a pericyclic reaction where the selenoxide oxygen acts as an internal base, abstracting a proton from the carbon adjacent to the carbonyl group. The reaction proceeds through a five-membered cyclic transition state. This process is typically very mild, often occurring at or below room temperature. researchgate.net

This sequence provides a reliable and high-yielding method for introducing a double bond into a carbonyl compound, effectively achieving a dehydrogenation. For 2-propanone, 1-(phenylseleno)-, this reaction yields methyl vinyl ketone.

Table 2: Selenoxide Elimination of α-Phenylseleno Ketones This table provides examples of α,β-unsaturated carbonyl compounds formed via the selenoxide elimination pathway.

| Starting α-Phenylseleno Ketone | Oxidant | Product | Yield (%) |

| 1-(Phenylseleno)cyclohexanone | H₂O₂ | 2-Cyclohexen-1-one | 85-95 |

| 2-(Phenylseleno)propiophenone | O₃ | Propiophenone | 90 |

| 2-(Phenylseleno)cycloheptanone | H₂O₂ | 2-Cyclohepten-1-one | 88 |

Intramolecular Nucleophilic Substitution Reactions

The phenylseleno group can be converted into a good leaving group, enabling intramolecular nucleophilic substitution reactions to form heterocyclic systems. This typically involves oxidizing the selenide to a selenone (-SeO₂Ph), which significantly enhances its leaving group ability.

Tetrahydrofurans: Substituted tetrahydrofurans can be synthesized from derivatives of 2-propanone, 1-(phenylseleno)-. A typical synthetic route involves the initial modification of the ketone to introduce a tethered hydroxyl group, commonly at the γ-position. This can be achieved by reacting the enolate of the α-phenylseleno ketone with an epoxide. Subsequent reduction of the ketone provides the necessary γ-hydroxy selenide precursor. Oxidation of this precursor to the corresponding selenone, using a strong oxidant like mCPBA, transforms the phenylseleno group into an excellent leaving group (phenylselenone). The tethered hydroxyl group can then displace the phenylselenone group via an intramolecular Sₙ2 reaction, resulting in the formation of a 2-substituted tetrahydrofuran (B95107) ring with inversion of configuration at the carbon bearing the selenium. researchgate.net

Azetidines: The synthesis of azetidines can be envisioned through a similar strategy. A plausible pathway involves the transformation of 2-propanone, 1-(phenylseleno)- into a substrate containing a tethered amino group. For instance, reductive amination of the ketone followed by alkylation of the resulting amine with a three-carbon chain bearing a terminal leaving group could set the stage for cyclization. A more direct, albeit less common, approach would involve the intramolecular displacement of a phenylselenone group by a nitrogen nucleophile. Alternatively, radical cyclization pathways involving α-aminoalkyl radicals generated from the cleavage of the C-Se bond in precursors like α-amino selenoesters have been reported, suggesting another potential route to nitrogen-containing heterocycles. arkat-usa.org

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or including information on analogous but distinct chemical entities, which would violate the core instructions of the request.

Further experimental research and publication in peer-reviewed journals would be necessary to elucidate the specific reaction mechanisms and pathways of 2-Propanone, 1-(phenylseleno)- in the areas of interest.

Applications of 2 Propanone, 1 Phenylseleno in Complex Molecule Synthesis

Forging the Molecular Skeleton: Construction of Carbon-Carbon Bonds

The creation of carbon-carbon bonds forms the fundamental basis of organic synthesis. 2-Propanone, 1-(phenylseleno)- and its derivatives have proven to be valuable synthons in this endeavor, enabling the assembly of complex and densely functionalized molecular frameworks.

Enantioselective Synthesis of Densely Functionalized Molecules

While direct and specific examples detailing the use of 2-Propanone, 1-(phenylseleno)- in the enantioselective synthesis of densely functionalized molecules are not extensively documented in readily available literature, the broader class of α-seleno carbonyl compounds is recognized for its potential in asymmetric reactions. The selenium moiety can influence the stereochemical outcome of reactions at the α-carbon, and when combined with chiral catalysts or auxiliaries, it can facilitate the formation of enantioenriched products. For instance, related α-seleno ketones can participate in enantioselective Michael addition reactions, a powerful method for C-C bond formation. In these reactions, a chiral catalyst, often a quinine-based organocatalyst, can control the facial selectivity of the nucleophilic attack of the α-seleno ketone enolate onto an α,β-unsaturated acceptor, leading to products with high enantiomeric excess.

The general strategy involves the in-situ generation of a chiral enolate from the α-seleno ketone, which then reacts with an electrophile. The stereochemical outcome is dictated by the chiral environment created by the catalyst.

Table 1: Representative Enantioselective Michael Addition using α-Seleno Carbonyl Compounds

| Catalyst | Michael Acceptor | α-Seleno Carbonyl | Product | Enantiomeric Excess (ee) |

| Chiral Quinine Derivative | Chalcone | Phenylseleno-acetophenone | β-Seleno-γ-ketoester | Up to 95% |

| Chiral Squaramide | Nitroalkene | 1-(Phenylseleno)-2-butanone | γ-Nitro-β-seleno-ketone | Up to 92% |

This table presents generalized data for illustrative purposes, as specific data for 2-Propanone, 1-(phenylseleno)- is limited.

Annulation Agents for Carbocyclic and Heterocyclic Frameworks

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a cornerstone of synthetic chemistry for constructing cyclic systems. While direct applications of 2-Propanone, 1-(phenylseleno)- as an annulation agent are not extensively reported, its structural motifs are found in precursors for cyclization reactions. For example, γ,δ-unsaturated 1-(phenylseleno)alkan-2-ones can serve as precursors for radical-mediated carbocyclization reactions.

The general mechanism involves the generation of a radical at a specific position, which then initiates an intramolecular cyclization to form a new carbocyclic or heterocyclic ring. The phenylseleno group can be strategically cleaved to generate the initial radical or can be retained in the final product for further functionalization. The Robinson annulation, a classic method for forming six-membered rings, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. While not a direct annulation agent itself, the enolate of 2-propanone, 1-(phenylseleno)- could potentially act as the Michael donor in such a sequence.

Mastering Chirality: Stereoselective Transformations

Controlling the three-dimensional arrangement of atoms is a critical aspect of modern drug discovery and materials science. 2-Propanone, 1-(phenylseleno)- and related compounds offer avenues for achieving high levels of stereoselectivity in chemical transformations.

Asymmetric Inductions in Reactions

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, driven by a chiral element in the substrate, reagent, or catalyst. The phenylseleno group in 2-Propanone, 1-(phenylseleno)- can exert stereoelectronic effects that influence the approach of reagents to the carbonyl group or the α-carbon. In aldol reactions, for instance, the enolate of an α-seleno ketone can exhibit facial selectivity upon reaction with an aldehyde.

While specific studies focusing solely on 2-Propanone, 1-(phenylseleno)- are scarce, the principles of asymmetric induction in α-functionalized ketones are well-established. Chiral Lewis acids can coordinate to the carbonyl oxygen and the selenium atom, creating a rigid, chiral environment that directs the incoming electrophile to one face of the enolate.

Control of Diastereoselectivity in Multi-Step Syntheses

In the synthesis of molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. The reactions of the enolate derived from 2-Propanone, 1-(phenylseleno)- can be highly diastereoselective. For example, in aldol addition reactions, the geometry of the enolate (Z or E) and the nature of the metal counter-ion can significantly influence the formation of either syn or anti diastereomers.

Table 2: Diastereoselective Aldol Reactions of α-Seleno Ketones

| α-Seleno Ketone | Aldehyde | Conditions | Major Diastereomer | Diastereomeric Ratio (dr) |

| 1-(Phenylseleno)-2-butanone | Benzaldehyde | LDA, THF, -78 °C | syn | >95:5 |

| 1-(Phenylseleno)-2-propanone | Isobutyraldehyde | NaHMDS, Toluene, -78 °C | anti | >90:10 |

This table presents generalized data for illustrative purposes, as specific data for 2-Propanone, 1-(phenylseleno)- is limited.

A Gateway to Complexity: Precursor for Advanced Organic Intermediates

Beyond its direct participation in bond-forming and stereoselective reactions, 2-Propanone, 1-(phenylseleno)- can serve as a valuable precursor for the synthesis of more complex and advanced organic intermediates. The phenylseleno group can be readily transformed into other functional groups, providing a strategic entry point to a diverse range of molecular scaffolds.

For example, oxidation of the phenylseleno group to a selenoxide, followed by syn-elimination, is a classic method for introducing a carbon-carbon double bond. This transformation can be used to synthesize α,β-unsaturated ketones, which are versatile intermediates in a variety of synthetic transformations, including Michael additions, Diels-Alder reactions, and conjugate additions.

While direct links to the synthesis of complex natural products like prostaglandins (B1171923) or steroids starting from 2-Propanone, 1-(phenylseleno)- are not prominently featured in the literature, its potential as a building block is evident. The functional handles it possesses—a ketone and a modifiable phenylseleno group—make it an attractive starting material for the elaboration of complex carbon skeletons found in such biologically active molecules. The synthesis of prostaglandins, for instance, often relies on the stereocontrolled construction of a cyclopentane (B165970) ring with specific functional groups, a task where the reactivity of α-seleno ketones could potentially be exploited. Similarly, the intricate ring systems of steroids are assembled through a series of carefully orchestrated cyclization reactions, and versatile building blocks are always in high demand.

Preparation of Alpha,Beta-Unsaturated Ketones

A primary application of 2-propanone, 1-(phenylseleno)- lies in the synthesis of α,β-unsaturated ketones, specifically methyl vinyl ketone. This transformation is achieved through a process known as selenoxide elimination. nih.govwikipedia.org The methodology involves two main steps: the introduction of the phenylseleno group at the α-position to the carbonyl group, followed by oxidation and subsequent elimination.

The initial step is the α-selenylation of a ketone. In the case of 2-propanone, this can be accomplished by reacting its enolate with an electrophilic selenium reagent, such as benzeneselenyl chloride (PhSeCl). This reaction yields 2-propanone, 1-(phenylseleno)-. wikipedia.org

The crucial step in forming the α,β-unsaturated ketone is the selenoxide elimination. The sulfide (B99878) in 2-propanone, 1-(phenylseleno)- is oxidized to a selenoxide using an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org This resulting selenoxide intermediate is unstable and undergoes a syn-elimination at low temperatures, typically between -50 and 40 °C, to form a carbon-carbon double bond. wikipedia.org The phenylseleno group and a proton on the adjacent carbon are eliminated, yielding the corresponding α,β-unsaturated ketone. In the case of 2-propanone, 1-(phenylseleno)-, this process yields methyl vinyl ketone.

The mechanism of the selenoxide elimination is a concerted, intramolecular process where the selenoxide oxygen acts as a base, abstracting a syn-periplanar proton. This leads to the formation of a five-membered cyclic transition state, resulting in the elimination of a selenenic acid (PhSeOH) and the formation of the alkene. nih.gov

Table 1: Key Steps in the Preparation of Methyl Vinyl Ketone from 2-Propanone via 2-Propanone, 1-(phenylseleno)-

| Step | Description | Reactants/Reagents | Product |

| 1. α-Selenylation | Introduction of the phenylseleno group at the α-position of the ketone. | 2-Propanone, Base (e.g., LDA), Benzeneselenyl chloride (PhSeCl) | 2-Propanone, 1-(phenylseleno)- |

| 2. Oxidation | Oxidation of the selenide (B1212193) to a selenoxide. | 2-Propanone, 1-(phenylseleno)-, Oxidizing agent (e.g., H₂O₂, m-CPBA) | Intermediate selenoxide |

| 3. Elimination | Syn-elimination of the selenoxide to form the α,β-unsaturated ketone. | Intermediate selenoxide | Methyl vinyl ketone, Phenylselenenic acid (PhSeOH) |

Role as a Ketene (B1206846) Equivalent in Cycloaddition Reactions

In the realm of cycloaddition reactions, particularly the Diels-Alder reaction, ketenes (R₂C=C=O) are attractive dienophiles for the synthesis of six-membered rings. However, ketenes themselves often undergo [2+2] cycloadditions with dienes rather than the desired [4+2] cycloaddition. wikipedia.org To circumvent this issue, "ketene equivalents" are employed. These are molecules that can participate in a [4+2] cycloaddition and whose resulting adduct can be subsequently converted to the product that would have been obtained from a direct reaction with a ketene. wikipedia.org

While direct evidence for the use of 2-propanone, 1-(phenylseleno)- as a ketene equivalent in cycloaddition reactions is not extensively documented in readily available literature, the concept can be extrapolated from the reactivity of related α-seleno carbonyl compounds and the principles of ketene equivalent chemistry. An α-seleno ketone can be envisioned to function as a masked ketene.

The general strategy involves the [4+2] cycloaddition of a dienophile that contains a latent carbonyl group. After the cycloaddition, the masked carbonyl is revealed. In the context of 2-propanone, 1-(phenylseleno)-, it or a derivative could potentially act as a dienophile in a Diels-Alder reaction. The resulting cycloadduct, containing the α-phenylseleno ketone moiety, could then be transformed to the corresponding ketone. For instance, reductive cleavage of the carbon-selenium bond would yield the desired cyclohexanone (B45756) derivative.

Vinyl selenones and vinyl selenoxides have been shown to participate in cycloaddition reactions, including [3+2] and Diels-Alder reactions. nih.govacs.org These reactions highlight the versatility of organoselenium compounds as partners in cycloaddition chemistry. Although not a direct example of 2-propanone, 1-(phenylseleno)-, these related reactions suggest the potential for α-seleno ketones to act as precursors to dienophiles or to function as dienophiles themselves, thereby serving as ketene equivalents.

The reactivity of selenoketones and selenoaldehydes in Diels-Alder reactions has also been a subject of theoretical studies. nih.gov These studies indicate that selenocarbonyl compounds can act as dienophiles, leading to the formation of selenium-containing heterocyclic compounds. This further supports the plausibility of using selenium-containing carbonyl compounds in cycloaddition strategies.

Theoretical and Computational Investigations of 2 Propanone, 1 Phenylseleno

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. For 2-Propanone, 1-(phenylseleno)-, these methods can elucidate its three-dimensional structure, the distribution of electrons, and the energies of its molecular orbitals, which are key determinants of its chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the geometric and electronic properties of molecules. For 2-Propanone, 1-(phenylseleno)-, DFT calculations would typically be employed to determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of its three-dimensional shape. nih.gov Such studies on related organoselenium compounds have demonstrated good agreement between calculated and experimental structures. nih.gov

The electronic structure of 2-Propanone, 1-(phenylseleno)- can also be thoroughly investigated using DFT. Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. orientjchem.orgscispace.com A smaller gap generally suggests higher reactivity. For 2-Propanone, 1-(phenylseleno)-, the HOMO is expected to be localized primarily on the selenium atom and the adjacent carbonyl group, indicating these as likely sites for electrophilic attack. Conversely, the LUMO would be associated with regions susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-Propanone, 1-(phenylseleno)-, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the selenium-adjacent protons, guiding intermolecular interactions.

To illustrate the type of data obtained from DFT studies, the following table presents hypothetical but representative geometric parameters for 2-Propanone, 1-(phenylseleno)-, based on known values for similar compounds.

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-Se Bond Length | ~1.95 Å |

| Se-C(phenyl) Bond Length | ~1.92 Å |

| C-C-Se Bond Angle | ~112° |

| C-Se-C(phenyl) Bond Angle | ~101° |

Furthermore, the calculated HOMO-LUMO gap can provide insights into the molecule's electronic transitions and reactivity.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results, particularly for reaction mechanisms. For reactions involving 2-Propanone, 1-(phenylseleno)-, such as its formation via the α-selenenylation of acetone (B3395972), ab initio calculations can be used to map out the entire reaction pathway. nih.gov

These methods are particularly useful for identifying and characterizing transition states, which are high-energy species that connect reactants to products. By calculating the energy of the transition state, the activation energy of the reaction can be determined, providing a quantitative measure of the reaction rate. Theoretical studies on the α-selenenylation of aldehydes have utilized ab initio methods to gain mechanistic insight, revealing the key steps of the reaction. nih.gov

Computational Studies on Reaction Mechanisms

Computational studies are invaluable for understanding the detailed steps of a chemical reaction. For 2-Propanone, 1-(phenylseleno)-, these studies would focus on its formation and subsequent reactions, providing a level of detail that is often inaccessible through experimental means alone.

The formation of 2-Propanone, 1-(phenylseleno)- typically proceeds through the reaction of an acetone enolate or enamine with an electrophilic selenium reagent, such as phenylselenyl bromide. Computational studies can model this process by identifying the transition state for the key bond-forming step. The geometry of the transition state reveals the precise arrangement of atoms as the new C-Se bond is formed.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Theoretical models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk effects of the solvent.

Explicit solvent models, on the other hand, include individual solvent molecules in the calculation. nih.gov This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For reactions involving charged intermediates or transition states, explicit solvent models can be particularly important for obtaining accurate results. nih.gov The keto-enol tautomerism of carbonyl compounds, a process relevant to the reactivity of 2-Propanone, 1-(phenylseleno)-, is known to be significantly influenced by the solvent environment, and theoretical models have been used to study these effects. mdpi.comorientjchem.org

Analysis of Bonding and Electronic Properties

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive chemical language of localized bonds, lone pairs, and intermolecular interactions. This approach allows for the quantitative assessment of electron delocalization, particularly the stabilizing effects of hyperconjugative interactions.

In molecules analogous to 2-Propanone, 1-(phenylseleno)-, significant hyperconjugative interactions involving the selenium atom have been identified. These interactions represent the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. For instance, in β-methylselenylmethyl-substituted 1-phenylethyl carbenium ions, a related system where selenium is beta to a carbocation, two primary modes of hyperconjugative stabilization are observed:

σ(C-Se) → π : This interaction involves the donation of electron density from the carbon-selenium sigma bonding orbital to an adjacent empty p-orbital or π anti-bonding orbital.

n(Se) → π : This represents a through-space interaction where a non-bonding (lone pair) orbital of the selenium atom donates electron density to an adjacent empty p-orbital or π anti-bonding orbital.

The relative importance of these interactions is dependent on the electronic demand of the adjacent functional group. mdpi.com In systems with low electron demand, σ(C-Se) hyperconjugation is the predominant stabilizing interaction, whereas the through-space n(Se) → π* interaction becomes more significant as the electron demand increases. mdpi.com

| Interaction Type | Stabilization Energy (kJ mol⁻¹) in a Low Electron Demand System | Stabilization Energy (kJ mol⁻¹) in a High Electron Demand System |

|---|---|---|

| σ(C-Se) → π | 34.8 | Data not specified |

| n(Se) → π | 9.0 | Data not specified |

Data derived from computational studies on β-methylselenylmethyl-substituted pyridinium (B92312) ions. mdpi.com The values illustrate the relative contributions of different hyperconjugative interactions.

For 2-Propanone, 1-(phenylseleno)-, similar donor-acceptor interactions are expected to play a crucial role in its electronic structure and reactivity. The lone pairs on the selenium atom can interact with the antibonding orbitals of the carbonyl group, influencing the molecule's conformational preferences and the electrophilicity of the carbonyl carbon.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energies of these orbitals and the magnitude of the HOMO-LUMO gap (ΔE) are critical determinants of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to chemical transformations. Conversely, a larger HOMO-LUMO gap is indicative of greater stability.

For 2-Propanone, 1-(phenylseleno)-, the HOMO is likely to have significant contributions from the selenium lone pairs and the π-system of the phenyl ring, making these regions nucleophilic. The LUMO, on the other hand, is expected to be localized primarily on the antibonding π* orbital of the carbonyl group, rendering the carbonyl carbon electrophilic.

While precise, computationally derived HOMO and LUMO energies for 2-Propanone, 1-(phenylseleno)- are not available in the provided search results, we can infer general trends from related organoselenium compounds and ketones. The presence of the electron-rich phenylseleno group is expected to raise the energy of the HOMO compared to unsubstituted propanone, potentially leading to a smaller HOMO-LUMO gap and enhanced reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Acetone | -7.09 | -0.34 | 6.75 |

| Benzeneselenol | -6.14 | -0.87 | 5.27 |

Note: The values presented are for illustrative purposes and are not the calculated values for 2-Propanone, 1-(phenylseleno)-. The actual values for the title compound would be influenced by the interaction between the propanone and phenylseleno moieties.

The application of FMO theory to 2-Propanone, 1-(phenylseleno)- allows for the prediction of its behavior in various chemical reactions. For example, in reactions with electrophiles, the attack is predicted to occur at the sites of highest HOMO density. Conversely, nucleophilic attack will be directed towards regions with the largest LUMO coefficients.

Noncovalent interactions, though weaker than covalent bonds, play a pivotal role in determining molecular conformation, stability, and reactivity. In 2-Propanone, 1-(phenylseleno)-, a key noncovalent interaction is the intramolecular interaction between the selenium atom and the carbonyl oxygen (Se···O).

This type of interaction is a well-documented phenomenon in organoselenium chemistry and is considered a form of a chalcogen bond. acs.org The selenium atom, possessing a region of positive electrostatic potential (a σ-hole) opposite the C-Se bonds, can interact favorably with the electron-rich lone pairs of the carbonyl oxygen.

The strength of this Se···O interaction can have significant consequences for the molecule's properties:

Reactivity Modulation: The presence of the Se···O interaction can enhance the catalytic activity of some organoselenium compounds by stabilizing transition states or intermediates. acs.org It can also influence the nucleophilicity and electrophilicity of the atoms involved. For example, the interaction may increase the electrophilicity of the selenium atom and the nucleophilicity of the oxygen atom.

Spectroscopic Signatures: The Se···O interaction can be detected and characterized through various spectroscopic techniques, such as 77Se NMR, where it can influence the chemical shift of the selenium nucleus.

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for quantifying the strength and nature of these noncovalent interactions. acs.org These calculations can determine the geometry that maximizes the interaction and compute the interaction energy. In many organoselenium compounds, these intramolecular interactions are a key factor in their unique chemical behavior and biological activity. acs.org

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 2-Propanone, 1-(phenylseleno)-. Analysis of ¹H, ¹³C, and even ⁷⁷Se NMR spectra allows for an unambiguous assignment of the molecular framework and provides insights into the electronic environment of the nuclei.

Elucidation of Complex Molecular Architectures

The molecular structure of 2-Propanone, 1-(phenylseleno)- can be meticulously mapped out using ¹H and ¹³C NMR spectroscopy. The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl (CH₃) protons, a singlet for the methylene (B1212753) (CH₂) protons, and a set of multiplets for the aromatic protons of the phenyl group.

The methylene protons, being alpha to both the electron-withdrawing carbonyl group and the selenium atom, are significantly deshielded and would appear downfield. The methyl protons of the acetyl group would appear as a sharp singlet, slightly downfield from typical acetyl protons due to the influence of the adjacent phenylseleno moiety. The aromatic protons typically appear in the range of 7.2-7.6 ppm.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Key resonances include the carbonyl carbon, which is highly deshielded and appears significantly downfield (typically >200 ppm), the methylene carbon attached to selenium, and the methyl carbon. The carbons of the phenyl ring would show distinct signals in the aromatic region of the spectrum. Data from analogous α-seleno ketones support these assignments, providing a reliable framework for structural confirmation. rsc.orgnih.gov

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Key Correlations |

|---|---|---|---|

| ¹H | CH₃ (acetyl) | ~2.2 - 2.4 | Singlet |

| ¹H | CH₂-Se | ~3.8 - 4.0 | Singlet |

| ¹H | C₆H₅ (aromatic) | ~7.2 - 7.6 | Multiplets |

| ¹³C | C=O (carbonyl) | ~205 - 209 | Correlates with CH₃ and CH₂ protons in HMBC |

| ¹³C | CH₂-Se | ~38 - 42 | Correlates with CH₂ protons in HSQC |

| ¹³C | CH₃ (acetyl) | ~28 - 32 | Correlates with CH₃ protons in HSQC |

| ¹³C | C₆H₅ (aromatic) | ~125 - 137 | Correlates with aromatic protons in HSQC |

Stereochemical Assignment through Advanced NMR Techniques

While 2-Propanone, 1-(phenylseleno)- itself is achiral, the principles of stereochemical assignment using advanced NMR can be discussed in the context of its derivatives or its reactions. For chiral α-seleno ketones, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. NOESY experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of relative stereochemistry. For instance, in a substituted cyclic α-seleno ketone, NOE correlations could establish the cis or trans relationship between the seleno moiety and other substituents on the ring. researchgate.net

Dynamic NMR for Conformational Analysis

The flexibility of 2-Propanone, 1-(phenylseleno)- arises from rotation around the C(O)-CH₂ and CH₂-Se single bonds. The conformational preferences of α-substituted ketones are known to be influenced by steric and electronic interactions, such as dipole-dipole repulsion between the C=O and C-Se bonds. researchgate.netnih.gov Computational studies and NMR data on analogous systems suggest that the most stable conformation is one where the bulky phenylseleno group is gauche with respect to the carbonyl oxygen, minimizing steric hindrance and dipole repulsion. nih.govbeilstein-journals.org

Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics. By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of signals, transitioning from sharp, averaged signals at high temperatures (fast exchange) to distinct signals for each conformer at low temperatures (slow exchange). From a line-shape analysis of these variable-temperature spectra, the energy barriers (ΔG‡) for bond rotation can be quantified, providing a detailed understanding of the molecule's conformational landscape.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations

The FT-IR spectrum of 2-Propanone, 1-(phenylseleno)- is dominated by a few characteristic absorption bands that confirm the presence of its key functional groups. The most prominent peak is the strong absorption corresponding to the carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1710-1725 cm⁻¹. The presence of the adjacent selenium atom may slightly alter the position of this band compared to simple aliphatic ketones.

Other significant vibrations include those from the phenyl group, such as C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations below 900 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups typically appear just below 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | C₆H₅ | ~3050 - 3100 | Medium |

| C-H Stretch (Aliphatic) | CH₃, CH₂ | ~2900 - 3000 | Medium-Weak |

| C=O Stretch | Ketone | ~1710 - 1725 | Strong |

| C=C Stretch (Aromatic) | C₆H₅ | ~1450 - 1600 | Medium-Variable |

| C-H Bend (Aromatic o.o.p) | C₆H₅ | ~690 - 770 | Strong |

| C-Se Stretch | C-Se | ~500 - 600 | Weak-Medium |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy offers a valuable method for characterizing organoselenium compounds, providing a distinct molecular "fingerprint". rsc.org While FT-IR is sensitive to polar bonds like the carbonyl group, Raman spectroscopy is particularly effective for detecting vibrations of non-polar or symmetric bonds.

For 2-Propanone, 1-(phenylseleno)-, the symmetric stretching vibrations of the phenyl ring would give rise to strong Raman signals. The C-Se bond, being relatively non-polar, is also expected to produce a noticeable Raman peak. The combination of these characteristic signals, along with the C=O stretch, creates a unique spectral fingerprint that can be used for identification and to study molecular interactions. rsc.orgacs.org This non-destructive technique is highly specific and can provide structural information that is complementary to that obtained from FT-IR and NMR spectroscopy.

X-ray Diffraction Studies

X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For organoselenium compounds like 2-Propanone, 1-(phenylseleno)-, this method provides invaluable insights into the molecular geometry, conformation, and intermolecular interactions in the solid state.

Single-Crystal X-ray Analysis for Solid-State Structures

A single-crystal X-ray analysis of 2-Propanone, 1-(phenylseleno)-, were it available, would involve irradiating a suitable single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the positions of the individual atoms could be determined.

This analysis would reveal key structural parameters, including:

Intermolecular Interactions: The presence of any significant non-covalent interactions, such as hydrogen bonds or chalcogen bonds, which influence the packing of the molecules in the crystal lattice.

Unit Cell Dimensions: The parameters of the unit cell (the basic repeating unit of the crystal lattice) would be precisely determined, providing information about the symmetry and density of the crystal.

Bond Lengths and Angles Analysis for Selenium-Carbon Linkages

A critical aspect of the crystallographic analysis would be the precise measurement of bond lengths and angles, particularly those involving the selenium atom. This data is fundamental to understanding the nature of the chemical bonds within the molecule.

For 2-Propanone, 1-(phenylseleno)-, the key linkages of interest would be the Se-C(phenyl) and Se-C(methylene) bonds. Based on data for analogous organoselenium compounds, the expected bond lengths would be in the range of 1.90–1.95 Å for the Se-C(sp2) bond of the phenyl group and 1.95–2.00 Å for the Se-C(sp3) bond of the methylene group adjacent to the carbonyl.

The C-Se-C bond angle is also a significant parameter. In related acyclic α-phenylseleno ketones, this angle typically falls within the range of 95–105°, reflecting the geometry around the divalent selenium atom.

A hypothetical data table summarizing the expected bond lengths and angles for the selenium-carbon linkages in 2-Propanone, 1-(phenylseleno)- is presented below. It is important to reiterate that this data is representative of this class of compounds and not from a specific experimental determination for the title compound.

| Bond | Expected Bond Length (Å) |

| Se - C(phenyl) | 1.90 - 1.95 |

| Se - C(methylene) | 1.95 - 2.00 |

| Angle | Expected Angle (°) |

| C(phenyl)-Se-C(methylene) | 95 - 105 |

Green Chemistry Perspectives and Sustainable Synthetic Routes

Development of Environmentally Benign Synthetic Protocols

The pursuit of greener synthetic routes to 2-Propanone, 1-(phenylseleno)- and related α-seleno ketones is centered on minimizing environmental impact from the molecular level upwards. This involves a fundamental rethinking of reaction design to maximize efficiency and reduce waste, alongside the exploration of less hazardous materials.

Atom Economy and Waste Minimization in Selenenylation Reactions

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts.

In the context of synthesizing 2-Propanone, 1-(phenylseleno)-, the choice of reagents significantly impacts the atom economy. For instance, a common method for α-selenenylation of ketones involves the use of an organocatalyst like pyrrolidine (B122466) with diphenyl diselenide as the selenium source.

A representative reaction is as follows:

Propanone + Diphenyl Diselenide → 2-Propanone, 1-(phenylseleno)- + Phenylselane

To illustrate the concept of atom economy, let's consider the reactants and the desired product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Propanone | C₃H₆O | 58.08 |

| Diphenyl Diselenide | C₁₂H₁₀Se₂ | 312.14 |

| Desired Product: 2-Propanone, 1-(phenylseleno)- | C₉H₁₀OSe | 213.14 |

| Byproduct: Phenylselane | C₆H₆Se | 157.08 |

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100

In this case: % Atom Economy = (213.14 / (58.08 + 312.14)) x 100 ≈ 57.6%

This calculation reveals that a significant portion of the reactant atoms are not incorporated into the final product, instead forming the byproduct phenylselane. This highlights a key area for improvement in the green synthesis of 2-Propanone, 1-(phenylseleno)-. Strategies to enhance atom economy could involve the development of new selenium reagents that allow for the incorporation of both selenium atoms into the product or the identification of pathways that generate more benign and easily recyclable byproducts.

Exploration of Safer Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether.

In the synthesis of α-seleno ketones, research has been conducted to evaluate the influence of different solvents on reaction efficiency. For example, in the photoinduced, organocatalyzed synthesis of 2-(phenylselanyl)cyclohexanone, a model reaction for the synthesis of 2-Propanone, 1-(phenylseleno)-, various solvents were tested.

| Solvent | Conversion (%) |

| Acetonitrile (B52724) (MeCN) | 72 |

| Dichloromethane (CH₂Cl₂) | 68 |

| Tetrahydrofuran (B95107) (THF) | 65 |

| Methanol (MeOH) | 62 |

| N,N-Dimethylformamide (DMF) | 55 |

| Toluene | 43 |

| Hexane | 35 |

| Water | < 5 |

While acetonitrile provided the highest conversion, it is still a solvent with moderate toxicity. The exploration of greener solvent alternatives is an active area of research. Some promising options include:

Bio-based solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), offer a more sustainable alternative to petroleum-based solvents. sigmaaldrich.com They often have lower toxicity profiles and are biodegradable.

Ionic Liquids (ILs): These are salts that are liquid at or near room temperature. They have negligible vapor pressure, which reduces air pollution and exposure risks. Their properties can be tuned by modifying the cation and anion, making them versatile for various reactions. nih.govnih.gov

Supercritical Fluids (SCFs): A substance above its critical temperature and pressure exists as a supercritical fluid, which has properties of both a liquid and a gas. Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent as it is non-toxic, non-flammable, and inexpensive. researchgate.netwikipedia.orgacs.org

While the specific application of ionic liquids and supercritical fluids for the synthesis of 2-Propanone, 1-(phenylseleno)- has not been extensively reported, their successful use in other organic transformations suggests they are viable avenues for future research to develop even more environmentally benign synthetic protocols.

Catalysis in Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption, often under milder reaction conditions. The development of sustainable catalytic systems for the synthesis of 2-Propanone, 1-(phenylseleno)- focuses on moving away from stoichiometric reagents and hazardous metal catalysts.

Organocatalysis for Reduced Environmental Impact

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. These catalysts are typically composed of common, naturally occurring elements and are often less toxic and more stable than their metal-based counterparts.

In the context of α-selenenylation of ketones, organocatalysts like pyrrolidine and its derivatives have proven to be highly effective. libretexts.org These catalysts function by activating the ketone through the formation of an enamine intermediate, which is more nucleophilic and readily reacts with an electrophilic selenium source.

A study by Schneider et al. (2020) demonstrated a photoinduced α-selenenylation of various ketones using pyrrolidine as an organocatalyst. This method is notable for its mild reaction conditions and avoidance of metal catalysts. For the synthesis of 1-(phenylselanyl)propan-2-one, a close analog of the target compound, a good yield was achieved.

Another investigation by Maccioni et al. (2005) explored the use of l-prolinamide (B555322) and pyrrolidine trifluoromethanesulfonamide (B151150) as efficient organocatalysts for the α-selenenylation of aldehydes and ketones. nih.gov These catalysts were shown to promote the reaction in high yields, further highlighting the potential of organocatalysis in reducing the environmental impact of C-Se bond formation. libretexts.orgnih.gov

The use of such organocatalysts aligns with green chemistry principles by:

Reducing toxicity: Avoiding heavy metals commonly used in other catalytic systems.

Improving efficiency: Often requiring only small catalytic amounts.

Enhancing safety: Reactions can often be carried out under milder conditions.

Metal-Free Approaches for C-Se Bond Formation

The development of metal-free synthetic methods is a primary goal in green chemistry to circumvent the issues associated with metal toxicity, cost, and contamination of the final product. For the synthesis of 2-Propanone, 1-(phenylseleno)-, several metal-free strategies have emerged.

One of the most promising approaches is the use of photoinduced reactions. The work by Schneider et al. (2020) provides a prime example of a metal-free, photosensitizer-free α-selenenylation of ketones. This method utilizes light energy to promote the reaction between a ketone and a diselenide in the presence of an organocatalyst.

Key Features of the Photoinduced Metal-Free Synthesis:

Energy Source: Utilizes light, a clean and renewable energy source.

Catalyst: Employs a simple organocatalyst (pyrrolidine).

Reagents: Avoids the use of metals, reducing agents, or halogenated reagents.

Conditions: The reaction proceeds under mild, room temperature conditions.

The proposed mechanism involves the formation of an enamine intermediate from the ketone and pyrrolidine. Light energy then facilitates the homolytic cleavage of the Se-Se bond in diphenyl diselenide, generating a selenium radical that reacts with the enamine. This process is an excellent example of an environmentally friendly protocol for the construction of the C-Se bond. researchgate.net

Another metal-free approach involves the use of reagents like K₂S₂O₈ to promote the cross-coupling of a C(sp³)–H bond adjacent to a carbonyl group with diphenyl diselenide. nih.gov This method also avoids the need for metal catalysts, offering a cleaner route to α-phenylseleno carbonyl compounds.

These metal-free methodologies represent a significant advancement in the sustainable synthesis of 2-Propanone, 1-(phenylseleno)-, offering pathways that are not only efficient but also significantly reduce the environmental and health impacts associated with traditional synthetic methods.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(phenylseleno)-2-propanone, and how can purity be validated?

Q. What HPLC conditions are suitable for analyzing 1-(phenylseleno)-2-propanone?

- Methodological Answer : Reverse-phase HPLC using a Newcrom R1 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min flow rate. Detection at 254 nm UV wavelength ensures sensitivity for selenium-containing compounds. Validate retention times against certified standards and optimize gradient elution for peak resolution .

Advanced Research Questions

Q. How can researchers address discrepancies in thermodynamic data (e.g., boiling points) reported for 1-(phenylseleno)-2-propanone?

- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. For example, NIST reports boiling points with ±2% uncertainty. Validate outliers by:

Q. What strategies optimize regioselectivity in reactions involving 1-(phenylseleno)-2-propanone?

- Methodological Answer : Selenium's polarizability enhances nucleophilic reactivity. To control regioselectivity:

Q. How does the phenylseleno group influence the compound’s reactivity compared to sulfur analogs?

- Methodological Answer : Selenium’s lower electronegativity and larger atomic radius increase nucleophilicity and reduce bond dissociation energies. Comparative studies suggest:

- Faster oxidation rates in selenoketones vs. thioketones.

- Enhanced stability in radical reactions due to hyperconjugation.

Experimental validation involves parallel syntheses of sulfur/selenium analogs and kinetic analysis (e.g., Arrhenius plots) under identical conditions .

Methodological Considerations

- Data Validation : Cross-check spectral and thermodynamic data against NIST Standard Reference Databases to ensure reproducibility .

- Experimental Design : For kinetic studies, use controlled-variable approaches (e.g., varying temperature, catalysts) and statistical tools (e.g., ANOVA) to isolate reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.